molecular formula C12H14ClN3O2S B15082340 N-Allyl-2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide

N-Allyl-2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide

Cat. No.: B15082340
M. Wt: 299.78 g/mol
InChI Key: DPCLXANSDAQJRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Allyl-2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide is a chemical compound with the molecular formula C12H14ClN3O2S It is known for its unique structure, which includes an allyl group, a chlorophenoxy group, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide typically involves the reaction of 4-chlorophenoxyacetic acid with hydrazinecarbothioamide in the presence of an appropriate catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The allyl group is introduced through a subsequent reaction with allyl chloride under basic conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

N-Allyl-2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-Allyl-2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    N-Allyl-2-[(2,4-dichlorophenoxy)acetyl]hydrazinecarbothioamide: This compound has a similar structure but includes an additional chlorine atom on the phenoxy group.

    N-Allyl-2-[(4-bromophenoxy)acetyl]hydrazinecarbothioamide: This compound features a bromine atom instead of chlorine on the phenoxy group.

Uniqueness

N-Allyl-2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the allyl group, chlorophenoxy group, and hydrazinecarbothioamide moiety allows for a wide range of chemical modifications and applications, setting it apart from similar compounds.

Properties

Molecular Formula

C12H14ClN3O2S

Molecular Weight

299.78 g/mol

IUPAC Name

1-[[2-(4-chlorophenoxy)acetyl]amino]-3-prop-2-enylthiourea

InChI

InChI=1S/C12H14ClN3O2S/c1-2-7-14-12(19)16-15-11(17)8-18-10-5-3-9(13)4-6-10/h2-6H,1,7-8H2,(H,15,17)(H2,14,16,19)

InChI Key

DPCLXANSDAQJRB-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=S)NNC(=O)COC1=CC=C(C=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.